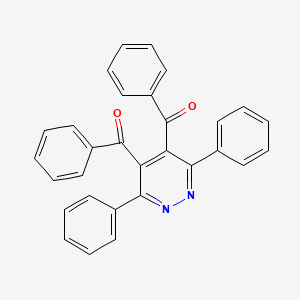
(3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with phenyl groups at the 3 and 6 positions, and phenylmethanone groups at the 4 and 5 positions. Its distinct molecular configuration makes it a subject of interest in organic chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) typically involves the reaction of pyridazine derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine core structures but different substituents.
Phenylmethanone Derivatives: Compounds with phenylmethanone groups attached to different core structures.
Uniqueness: (3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of pyridazine and phenylmethanone groups makes it a versatile compound for various applications .
Properties
CAS No. |
89449-76-3 |
|---|---|
Molecular Formula |
C30H20N2O2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(5-benzoyl-3,6-diphenylpyridazin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C30H20N2O2/c33-29(23-17-9-3-10-18-23)25-26(30(34)24-19-11-4-12-20-24)28(22-15-7-2-8-16-22)32-31-27(25)21-13-5-1-6-14-21/h1-20H |
InChI Key |
NZBPDNZPQSTNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















